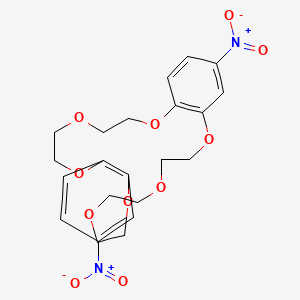
12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene: is a complex organic compound with the molecular formula C22H26N2O11 and a molecular weight of 494.459 g/mol . This compound is characterized by its unique tricyclic structure, which includes seven oxygen atoms and two nitro groups. It is primarily used in scientific research due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12,27-Dinitro-heptaoxa-tricyclo(23400(9,14))nonacosa-hexaene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound .
Industrial Production Methods: While detailed industrial production methods are not widely documented, it is likely that the synthesis of this compound on an industrial scale would involve similar steps to those used in laboratory settings, with optimizations for yield and purity. The use of advanced equipment and automation would be essential to manage the complex synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amino derivatives, while oxidation could produce various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene is used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms .
Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals or diagnostic tools .
Industry: In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its distinctive chemical properties .
Mecanismo De Acción
The mechanism of action of 12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the oxygen atoms in the tricyclic structure can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways, making the compound useful for studying molecular mechanisms in both chemistry and biology .
Comparación Con Compuestos Similares
- Dinitro-octaoza-tricyclo(26.4.0.0(9,14))dotriaconta-hexaene
- Octaoza-tricyclo(26.4.0.0(9,14))dotriaconta-hexaene
- N-(2,4-Dinitro-phenyl)-N’-tricyclo(12.2.2.2(6,9))eicosa-hexaen-3-ylidene-hydrazine
- 7,15-Dimethyl-3,11-dithia-tricyclo(11.3.1.1(5,9))octadeca-hexaene
Uniqueness: 12,27-Dinitro-heptaoxa-tricyclo(23.4.0.0(9,14))nonacosa-hexaene is unique due to its specific arrangement of nitro groups and oxygen atoms within the tricyclic structure. This configuration imparts distinct chemical properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C22H26N2O11 |
|---|---|
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
12,27-dinitro-2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosa-1(25),9(14),10,12,26,28-hexaene |
InChI |
InChI=1S/C22H26N2O11/c25-23(26)17-1-3-19-21(15-17)34-13-9-29-5-6-30-10-14-35-22-16-18(24(27)28)2-4-20(22)33-12-8-31-7-11-32-19/h1-4,15-16H,5-14H2 |
Clave InChI |
OBGGZRHTXVFXOH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCOCCOC3=C(C=C(C=C3)[N+](=O)[O-])OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


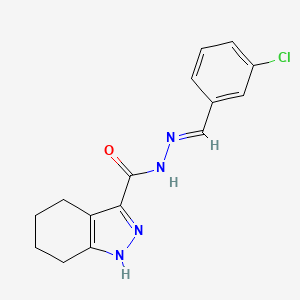

![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)

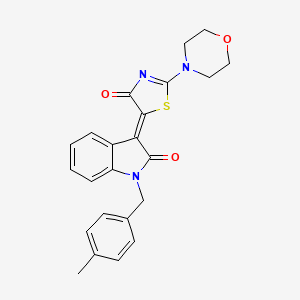
![4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11967968.png)

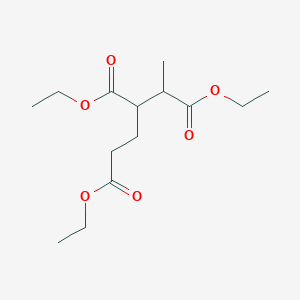
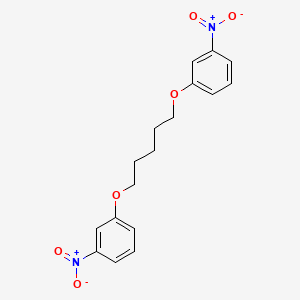


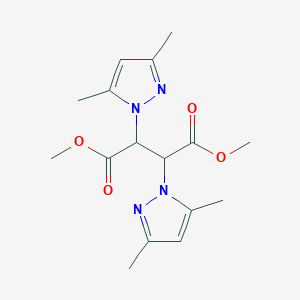
![4-[(1E)-N-({[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11968020.png)
![3-cyclohexyl-4-[[2-(trifluoromethyl)benzylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968022.png)
